molecular formula C21H22Cl2FN5O B610752 (S)-crizotinib CAS No. 1374356-45-2

(S)-crizotinib

カタログ番号: B610752
CAS番号: 1374356-45-2
分子量: 450.3 g/mol
InChIキー: KTEIFNKAUNYNJU-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Contextualization within the Enantiomeric Landscape of Crizotinib.

Crizotinib is a chiral molecule, meaning it exists as two non-superimposable mirror images of each other, known as enantiomers. These are designated as (S)-crizotinib and (R)-crizotinib. mdpi.com While they share the same chemical formula and connectivity of atoms, their three-dimensional arrangement is different. This structural difference arises from a chiral center at the ethoxy-substituted carbon of the 2,6-dichloro-3-fluorophenyl group. vulcanchem.com

The clinically approved and widely used form of the drug is (R)-crizotinib, which is a potent inhibitor of anaplastic lymphoma kinase (ALK), c-Met, and ROS1 receptor tyrosine kinases. nih.govguidetopharmacology.orgguidetopharmacology.org For a long time, the focus of research and clinical application was almost exclusively on the (R)-enantiomer. However, subsequent investigations revealed that the (S)-enantiomer possesses its own distinct and potent biological activities, leading to a new avenue of research into its therapeutic potential. mdpi.comnih.gov

Differentiation of this compound's Distinct Biological Activities from (R)-Crizotinib.

The biological activities of the two crizotinib enantiomers are remarkably different, a direct consequence of their stereochemistry. While (R)-crizotinib is a powerful inhibitor of ALK, c-Met, and ROS1 kinases, this compound shows negligible activity against these targets. nih.govguidetopharmacology.org Instead, this compound has been identified as a potent and selective inhibitor of MutT Homolog 1 (MTH1), also known as NUDT1. nih.govselleckchem.com

MTH1 is an enzyme that sanitizes the pool of nucleotides within a cell by hydrolyzing oxidized purine nucleoside triphosphates. This prevents their incorporation into DNA and the subsequent DNA damage. Cancer cells, which often have high levels of reactive oxygen species (ROS), are particularly dependent on MTH1 to prevent cell death.

Research has shown that this compound inhibits MTH1 at nanomolar concentrations, being approximately 20 times more potent than its (R)-enantiomer in this regard. nih.govplos.org This selective inhibition of MTH1 by this compound leads to an accumulation of oxidized nucleotides, causing DNA single-strand breaks and activating DNA repair pathways in cancer cells. nih.govapexbt.com Ultimately, this can suppress tumor growth. nih.gov Some studies also suggest that this compound can induce apoptosis in non-small cell lung cancer cells through a mechanism involving reactive oxygen species that is independent of MTH1 inhibition. nih.govresearchgate.net

Comparative Inhibitory Activity of Crizotinib Enantiomers

Target This compound IC₅₀ (R)-Crizotinib IC₅₀
MTH1 72 nM 1,375 nM
ALK >10,000 nM 20 nM
MET >10,000 nM 8 nM
ROS1 >10,000 nM 34 nM

Data sourced from in vitro enzymatic assays. vulcanchem.com

Significance of Stereospecificity in Drug Development and Mechanistic Research.

The case of crizotinib enantiomers provides a compelling example of the importance of stereospecificity in drug development and for understanding the underlying mechanisms of drug action. The dramatic difference in the primary targets of this compound and (R)-crizotinib underscores that treating a chiral drug as a single entity can be misleading and may obscure potent, enantiomer-specific activities. nih.govguidetopharmacology.org

This stereospecificity has several key implications:

Uncovering New Therapeutic Targets: The investigation of individual enantiomers can lead to the discovery of entirely new therapeutic targets and mechanisms of action, as was the case with this compound and MTH1. nih.govresearchgate.net

Improving Drug Efficacy and Safety: By isolating the enantiomer responsible for the desired therapeutic effect, it may be possible to develop more potent and selective drugs with fewer off-target effects. nih.gov The inactive enantiomer, or "distomer," might contribute to side effects or have its own distinct, potentially undesirable, biological activity. nih.gov

Repurposing Opportunities: The distinct activity of this compound opens up possibilities for its use in cancers that are dependent on MTH1 for survival, which may be a different set of cancers than those targeted by (R)-crizotinib. vulcanchem.com

Informing Drug Design: Understanding the structural basis for the stereospecific binding of each enantiomer to its respective target provides invaluable information for the rational design of new, more effective, and selective inhibitors. plos.org Co-crystal structures of both enantiomers with MTH1 have provided a rationale for the observed stereospecificity, showing that the (S)-enantiomer has a more favorable binding conformation. nih.gov

特性

IUPAC Name

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEIFNKAUNYNJU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action of S -crizotinib

Inhibition of MutT Homologue 1 (MTH1) Catalytic Activity

MTH1, also known as NUDT1, is a crucial enzyme that sanitizes the cellular nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP. nih.govnih.gov This action prevents the incorporation of damaged bases into DNA, thereby averting mutations and DNA damage. nih.gov Cancer cells, often characterized by high levels of reactive oxygen species (ROS) and subsequent oxidative stress, exhibit a heightened dependency on MTH1 to maintain genomic integrity and support their rapid proliferation. nih.govresearchgate.net This dependency makes MTH1 an attractive target for anticancer therapies. nih.gov (S)-crizotinib has emerged as a potent inhibitor of MTH1, demonstrating significant anticancer effects. mdpi.comnih.gov

Stereospecificity of MTH1 Inhibition

A remarkable feature of MTH1 inhibition by crizotinib is its stereospecificity. The (S)-enantiomer is a potent inhibitor of MTH1, while the clinically utilized (R)-enantiomer is largely inactive against this enzyme. nih.govnih.gov Enzymatic assays, chemical proteomic profiling, and co-crystal structures of both enantiomers bound to MTH1 have elucidated the basis for this selectivity. nih.govnih.gov The unfavorable binding of (R)-crizotinib is attributed to a conformational clash within the MTH1 active site, rather than the absence of specific protein interactions. mdpi.comresearchgate.net Direct binding assays have shown a 16-fold higher affinity of the (S)-enantiomer for MTH1 compared to the (R)-enantiomer. apexbt.com

Enantiomer MTH1 IC50 Reference
This compound72 nM apexbt.com
(R)-crizotinib1375 nM (inactive) apexbt.com

Impact on Nucleotide Pool Homeostasis

By inhibiting MTH1, this compound disrupts the sanitization of the nucleotide pool, leading to an accumulation of oxidized nucleotides. nih.govmedchemexpress.com This disruption of homeostasis results in the incorporation of damaged bases into DNA during replication. mdpi.com The consequence is an increase in DNA single-strand breaks and the activation of DNA damage response pathways. nih.govmedchemexpress.com This ultimately triggers cellular senescence or apoptosis (programmed cell death), effectively suppressing tumor growth. mdpi.comnih.gov

MTH1-Independent Mechanisms of Action

Emerging evidence indicates that this compound also exerts its anticancer effects through mechanisms independent of MTH1 inhibition. mdpi.comnih.gov Studies have shown its efficacy in cancer cell lines where MTH1 does not appear to be essential for survival. nih.govdntb.gov.ua

Induction of Oxidative DNA Damage

This compound has been shown to induce oxidative DNA damage in cancer cells, even in contexts where MTH1 inhibition is not the primary mechanism. mdpi.comresearchgate.netnih.gov This is evidenced by the increased formation of markers for DNA damage. researchgate.netnih.gov For instance, in gastric cancer cells, the anti-cancer activity of this compound was found to be independent of MTH1. dntb.gov.ua

Activation of Apoptosis Pathways (e.g., γH2AX and p53BP1 foci)

The induction of DNA damage by this compound leads to the activation of apoptosis. mdpi.comnih.gov This is marked by an increase in the formation of γH2AX and p53BP1 foci, which are well-established indicators of DNA double-strand breaks. mdpi.comresearchgate.netnih.govoncotarget.com The presence of these foci signifies the activation of the DNA damage response pathway, which, when overwhelmed, can lead to programmed cell death. nih.govmdpi.com Studies in human colon carcinoma cells have demonstrated that treatment with this compound, but not (R)-crizotinib, leads to an increase in 53BP1 foci and autophosphorylated ATM, another key protein in the DNA damage response. nih.govmdpi.com

Cell Line Effect of this compound Markers Reference
Human Colon Carcinoma (SW480)Increased DNA damage53BP1 foci, autophosphorylated ATM nih.govmdpi.com
Gastric Cancer (SGC-7901, BGC-823)Induced oxidative DNA damage and apoptosisγH2AX, Ser1981-phosphorylated ATM dntb.gov.uacaymanchem.com

Reactive Oxygen Species (ROS) Generation and Endoplasmic Reticulum Stress

This compound treatment can independently trigger the generation of reactive oxygen species (ROS) within cancer cells. mdpi.comnih.gov This increase in intracellular ROS levels leads to a state of oxidative stress. mdpi.comnih.gov Elevated ROS can damage cellular components and activate the endoplasmic reticulum (ER) stress pathway, which in turn can initiate apoptosis. mdpi.comnih.govnih.gov In non-small cell lung cancer (NSCLC) cells, this compound was found to induce a lethal ER stress response by increasing intracellular ROS levels, a mechanism that was shown to be independent of MTH1. nih.gov Blockage of ROS production significantly reversed the this compound-induced ER stress and apoptosis. nih.gov This suggests that in some cancer types, the primary anticancer mechanism of this compound may be the induction of ROS-dependent ER stress leading to apoptosis, rather than MTH1 inhibition. nih.govnih.gov

Modulation of Kinase Activities Beyond Primary Targets

While the racemate and the (R)-enantiomer of crizotinib are known for their potent inhibition of primary kinase targets such as ALK, MET, and ROS1, the (S)-enantiomer, this compound, exhibits a strikingly different and highly stereospecific activity profile. nih.govacs.org Research has revealed that the primary and most potent target of this compound is not a protein kinase, but rather the nucleotide pool sanitizing enzyme MutT Homologue 1 (MTH1, also known as NUDT1). nih.govmdpi.comnih.gov This selective inhibition of MTH1 by this compound is a key molecular mechanism that distinguishes it from its clinically used (R)-enantiomer. nih.govnih.gov

Enzymatic assays have demonstrated that this compound is a nanomolar inhibitor of MTH1, whereas (R)-crizotinib is significantly less active, with IC50 values in the micromolar range. nih.govapexbt.com Direct binding assays confirmed a 16-fold higher affinity of the (S)-enantiomer for MTH1 compared to the (R)-enantiomer. nih.gov

In contrast to its potent effect on MTH1, this compound is considerably less potent against the established primary kinase targets of (R)-crizotinib. nih.govguidetopharmacology.orgabcam.com In vitro binding affinity (Kd) measurements have quantified this difference, showing weaker engagement of this compound with ALK, MET, and ROS1. nih.gov

To further investigate its kinase selectivity, this compound was evaluated in a comprehensive kinome-wide activity survey. nih.gov A screening against a panel of 456 recombinant human protein kinases (KINOMEscan) revealed a dramatic difference between the two enantiomers. nih.gov The (R)-enantiomer was found to have a high affinity for a large number of kinases, including its known targets ALK and MET. Conversely, the kinome scan for this compound showed a remarkably distinct and cleaner profile, with some affinity shown for only a few kinases, none of which were predicted to be significantly inhibited. nih.gov This highlights the high degree of stereoselectivity and the distinct off-target profile of this compound, which primarily pivots away from kinase inhibition towards the potent and selective inhibition of the MTH1 enzyme. nih.govacs.org

Research Findings on this compound Activity

TargetThis compound(R)-CrizotinibAssay TypeNotes
MTH1 (NUDT1) IC50: 72 nM selleckchem.comIC50: 1375 nM apexbt.comCell-free enzymatic assay(S)-enantiomer shows potent and selective inhibition.
Kd: 48 nM guidetopharmacology.orgKd: 781 nM guidetopharmacology.orgIsothermal Titration Calorimetry (ITC)Confirms ~16-fold higher binding affinity of the (S)-enantiomer. nih.gov
ALK Considerably less potent than (R)-enantiomer nih.govabcam.comPotent inhibitor guidetopharmacology.orgguidetopharmacology.orgIn vitro Kd measurementsSpecific Kd values for the (S)-enantiomer are not detailed in the sources, but it is consistently reported as less potent. nih.govguidetopharmacology.org
MET Considerably less potent than (R)-enantiomer nih.govabcam.comPotent inhibitor guidetopharmacology.orgguidetopharmacology.orgIn vitro Kd measurementsSpecific Kd values for the (S)-enantiomer are not detailed in the sources, but it is consistently reported as less potent. nih.govguidetopharmacology.org
ROS1 Considerably less potent than (R)-enantiomer nih.govabcam.comPotent inhibitor guidetopharmacology.orgguidetopharmacology.orgIn vitro Kd measurementsSpecific Kd values for the (S)-enantiomer are not detailed in the sources, but it is consistently reported as less potent. nih.govguidetopharmacology.org
Kinase Panel Showed some affinity to a few kinases, but none were calculated to be significantly inhibited. nih.govBound to ten times more kinases than the (S)-enantiomer, with at least ten predicted to be efficiently inhibited. nih.govKINOMEscan (456 kinases)Demonstrates the dramatic difference in kinase selectivity between the enantiomers. nih.gov

Preclinical Efficacy and Cellular Impact of S -crizotinib

In Vitro Assessment of Cell Viability and Colony Formation Across Cancer Cell Linesresearchgate.netmdpi.com

Studies have consistently shown that (S)-crizotinib effectively reduces cell viability and inhibits the formation of colonies in a range of cancer cell lines. nih.govmdpi.com This anti-proliferative effect is a direct consequence of its ability to induce DNA damage and disrupt the homeostasis of the nucleotide pool within cancer cells. nih.govtocris.com

Efficacy in KRAS-Mutated Cancer Cellsmdpi.com

This compound has shown notable efficacy in cancer cells harboring KRAS mutations. mdpi.comnih.gov For instance, it has been observed to attenuate colony formation in KRAS-mutated pancreatic cancer (PANC1) cells. nih.govtocris.com The reliance of KRAS-driven cancers on MTH1 to manage oxidative stress makes them particularly susceptible to this compound's inhibitory action. frontiersin.org Research has indicated that the loss of MTH1 function impairs the growth of KRAS tumor cells. frontiersin.org

Activity in Gastric Cancer Models Independent of MTH1 Inhibitionresearchgate.netmdpi.com

Interestingly, this compound exhibits anticancer activity in gastric cancer (GC) models through a mechanism that is independent of MTH1 inhibition. mdpi.comnih.govresearchgate.netdntb.gov.ua In human gastric cancer cell lines such as SGC-7901 and BGC-823, this compound has been shown to decrease cell viability, induce apoptosis, and cause cell cycle arrest. nih.govresearchgate.net This effect is attributed to the induction of oxidative DNA damage, as evidenced by increased levels of markers like γH2AX and phosphorylated ATM. mdpi.comnih.govdntb.gov.uaresearchgate.net The inhibition of gastric cancer cell growth by this compound can be further enhanced by blocking the pro-survival Akt signaling pathway. nih.govdntb.gov.ua

Comparative Cellular Sensitivity Profiling

Comparative studies have highlighted the distinct activity profile of this compound compared to its (R)-enantiomer. While (R)-crizotinib is a potent inhibitor of kinases like ALK and MET, this compound is a significantly more potent inhibitor of MTH1. nih.govresearchgate.net This stereospecificity is due to a conformational clash that prevents (R)-crizotinib from binding effectively to MTH1. researchgate.net In panels of cancer cell lines, this compound consistently demonstrates a strong antiproliferative effect, which aligns with its low nanomolar IC50 value against MTH1. nih.gov Furthermore, sensitivity to crizotinib has been observed to vary across different cancer types, with leukemia cells showing unexpected sensitivity. mdpi.com

In Vivo Tumor Growth Suppression in Xenograft Modelsresearchgate.netmdpi.com

The in vitro efficacy of this compound has been successfully translated into in vivo models, where it has demonstrated significant tumor growth suppression.

Evaluation in Colon Carcinoma Xenograftsresearchgate.netmdpi.com

In mouse xenograft models using SW480 colon carcinoma cells, this compound has been shown to markedly suppress tumor growth. nih.govresearchgate.netmdpi.com Treatment with this compound led to a reduction in tumor volume by more than 50%. nih.govresearchgate.net In contrast, the (R)-enantiomer did not show a similar anti-tumor effect, underscoring the importance of MTH1 inhibition in this context. nih.govresearchgate.net These findings suggest that this compound is a promising candidate for further preclinical and clinical evaluation in colon cancer. nih.gov

Assessment of Tumor Regression and Proliferation Markers

The anti-tumor effects of this compound in vivo are accompanied by molecular changes indicative of tumor regression and reduced proliferation. Treatment with this compound induces DNA damage in tumor cells, as evidenced by an increase in DNA single-strand breaks and the activation of DNA repair pathways. nih.gov In some cancer models, crizotinib treatment has been shown to reduce the expression of the proliferation marker Ki-67. dovepress.com In colon cancer xenografts, the pro-apoptotic protein PUMA has been identified as a critical mediator of crizotinib's therapeutic response, and its deficiency suppresses apoptosis and the anti-tumor effects of the drug. nih.gov

Investigations into Anti-bacterial Activity

Recent studies have repurposed existing pharmaceuticals to uncover novel anti-bacterial agents, a critical strategy in addressing the rise of drug-resistant infections. nih.govresearchgate.net Within a screening of an FDA-approved drug library, crizotinib was identified as a compound with potent anti-bacterial effects specifically against Gram-positive bacteria. nih.govnih.gov This activity was observed to be significant both in vitro and in in vivo models. researchgate.net

Detailed research findings indicate that crizotinib demonstrates a broad spectrum of activity against various Gram-positive pathogens. nih.gov Its efficacy extends to clinically challenging multi-drug resistant strains of Staphylococcus aureus, Enterococcus faecalis, and Staphylococcus haemolyticus. researchgate.net Notably, the compound showed minimal effect on Gram-negative bacteria. researchgate.net

The primary mechanism behind crizotinib's anti-bacterial action involves the disruption of fundamental cellular processes. nih.gov Investigations revealed that the compound exerts its effects by reducing the production of adenosine triphosphate (ATP) and interfering with pyrimidine metabolism. nih.govasm.org A key molecular target was identified as the CTP synthase PyrG. researchgate.netnih.gov By binding near the ATP-binding pocket of PyrG, crizotinib induces a loss of function in the enzyme, which in turn disrupts the synthesis of DNA, ultimately inhibiting bacterial growth. nih.govasm.org

An important aspect of these preclinical findings is the low tendency for Gram-positive bacteria to develop resistance to crizotinib. nih.govresearchgate.net In studies observing Staphylococcus aureus over multiple passages, the minimum inhibitory concentration (MIC) of crizotinib did not significantly increase, suggesting a durable mechanism of action. nih.gov Furthermore, crizotinib has shown synergistic effects when combined with other antibiotics like clindamycin and gentamicin. nih.gov

Bacterial StrainTypeMIC (μg/mL)
Staphylococcus aureusStandard & Drug-Resistant Strains9 - 18
Streptococcus suisStandard Strain9 - 26
Streptococcus pneumoniaeStandard Strain9 - 26
Enterococcus faecalisStandard & Multi-Drug Resistant9 - 38
Staphylococcus haemolyticusStandard & Multi-Drug Resistant9 - 38
Listeria monocytogenesStandard Strain9 - 26
Streptococcus pyogenesStandard Strain9 - 26

Data sourced from studies on crizotinib. nih.govresearchgate.net

Pharmacological and Pharmacodynamic Studies of S -crizotinib

Enantiomer-Specific Target Engagement and Binding Dynamics

The differential target engagement between the two enantiomers of crizotinib is a key aspect of their distinct biological activities. While (R)-crizotinib is a potent inhibitor of kinases like ALK, MET, and ROS1, the (S)-enantiomer shows significantly weaker activity against these targets. apexbt.com Conversely, (S)-crizotinib is a potent inhibitor of MTH1, an enzyme responsible for sanitizing the nucleotide pool by removing oxidized nucleotides. nih.govmdpi.com

Research has demonstrated that this compound selectively inhibits the catalytic activity of MTH1 with a nanomolar potency, whereas the (R)-enantiomer is largely inactive against this enzyme. nih.govnih.govapexbt.com Direct binding assays have confirmed a significantly higher affinity of the (S)-enantiomer for MTH1. nih.govapexbt.com This stereospecificity is attributed to the three-dimensional structure of the MTH1 binding pocket, where the conformation of this compound allows for favorable interactions, while the (R)-enantiomer experiences a conformational clash. mdpi.comresearchgate.net

Chemical proteomic profiling and kinome-wide activity surveys have further solidified the target specificity of each enantiomer. nih.gov Drug pull-down experiments using derivatized versions of both enantiomers in cell extracts showed that this compound selectively binds to MTH1 and not ALK, while the (R)-enantiomer exhibits the opposite preference. nih.gov

Table 1: Comparative Inhibitory Activity of Crizotinib Enantiomers This table summarizes the differential inhibitory concentrations (IC50) and binding affinities of this compound and (R)-crizotinib against their respective primary targets.

CompoundTargetIC50 (nM)Binding Affinity (ITC)Reference
This compoundMTH17216-fold higher affinity than (R)-enantiomer nih.govapexbt.com
(R)-CrizotinibMTH11375Lower affinity apexbt.com
This compoundALK, MET, ROS1Considerably less potent than (R)-enantiomerLower affinity apexbt.com

Cellular and Molecular Pharmacodynamics of MTH1 Inhibition

The inhibition of MTH1 by this compound has profound effects on cancer cells, particularly those with high levels of oxidative stress, such as RAS-dependent cancers. nih.govnih.gov MTH1 plays a crucial role in preventing the incorporation of damaged nucleotides, like 8-oxo-dGTP and 2-OH-dATP, into DNA during replication. nih.govmdpi.com

By inhibiting MTH1, this compound disrupts this nucleotide pool homeostasis, leading to an accumulation of oxidized nucleotides. nih.govnih.govapexbt.com This, in turn, results in increased DNA single-strand breaks and activates the DNA damage response in cancer cells. nih.govapexbt.comresearchgate.net The induction of DNA damage is a key mechanism behind the anti-cancer effects of this compound. nih.govresearchgate.net

Cellular thermal shift assays have confirmed that this compound engages and stabilizes the MTH1 protein within intact cells, validating its cellular target engagement. nih.govapexbt.com In various cancer cell lines, this compound has been shown to have a strong antiproliferative effect and can inhibit colony formation. nih.govapexbt.com For instance, it has demonstrated efficacy in KRAS-mutated pancreatic and colon cancer cells. nih.gov The cellular consequences of MTH1 inhibition by this compound ultimately lead to the suppression of tumor growth. nih.govapexbt.com

Table 2: Cellular Effects of MTH1 Inhibition by this compound This table outlines the key cellular and molecular consequences observed following the treatment of cancer cells with this compound.

EffectDescriptionObserved inReference
Disruption of Nucleotide Pool HomeostasisInhibition of MTH1 leads to the accumulation of oxidized nucleotides.Human colon carcinoma cells nih.govapexbt.com
Induction of DNA DamageIncreased DNA single-strand breaks and activation of DNA repair pathways.Human colon carcinoma cells nih.govapexbt.comresearchgate.net
Antiproliferative ActivityInhibition of cancer cell growth and colony formation.PANC1, SW480 cells nih.govapexbt.com
Tumor Growth SuppressionEffective suppression of tumor growth in animal models.Mouse xenograft models (SW480 cells) nih.govapexbt.com

Mechanisms Influencing Bioavailability and Distribution in Research Models

While specific pharmacokinetic studies solely focused on the (S)-enantiomer are less detailed in publicly available literature, information on crizotinib (as a racemic mixture or the R-enantiomer) provides insights into its general bioavailability and distribution, which can be cautiously extrapolated to inform research on this compound.

Crizotinib exhibits extensive distribution into tissues, with a large volume of distribution at steady state (Vss) of 1772 L. tga.gov.audrugbank.com It is highly bound to plasma proteins (around 91%). drugbank.comwikipedia.org In mouse tissue distribution studies, crizotinib was found to accumulate in several organs, with high concentrations observed in the lung, liver, spleen, and the gastrointestinal tract. researchgate.net

The primary route of metabolism for crizotinib is through the liver, mediated by the CYP3A4 and CYP3A5 enzymes. fda.govdrugbank.com Elimination occurs predominantly through feces (63%), with a smaller portion excreted in the urine (22%). fda.govtga.gov.au The apparent plasma terminal half-life of crizotinib is about 42 hours. tga.gov.auwikipedia.org It is important to note that crizotinib can inhibit its own metabolism (auto-inhibition of CYP3A), leading to non-linear pharmacokinetics where exposure increases more than proportionally with the dose. fda.gov

Table 3: Pharmacokinetic Parameters of Crizotinib in Research Models This table presents key pharmacokinetic parameters for crizotinib, providing a general understanding of its absorption, distribution, metabolism, and excretion.

ParameterValueReference
Time to Peak Concentration (Tmax)4 - 6 hours fda.govtga.gov.au
Absolute Bioavailability43% fda.govtga.gov.audrugbank.com
Volume of Distribution (Vss)1772 L tga.gov.audrugbank.com
Plasma Protein Binding91% drugbank.comwikipedia.org
Elimination Half-Life42 hours tga.gov.auwikipedia.org
Primary Route of ExcretionFeces (63%) fda.govtga.gov.au

Structural Biology and Rational Drug Design for S -crizotinib

Co-crystal Structures Elucidating Enantioselectivity in MTH1 Binding

The determination of co-crystal structures of both (S)-crizotinib and (R)-crizotinib in complex with the MTH1 enzyme has been pivotal in understanding the structural basis for their differential inhibitory activity. nih.govnih.gov These structures reveal that despite their opposite stereochemistry, both enantiomers occupy the same binding pocket and adopt very similar binding modes. acs.org The specificity and potency of this compound arise from favorable interactions with key residues in the MTH1 active site. nih.govmdpi.com

The this compound molecule fits snugly into the active site, forming hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govfrontiersin.org The aminopyridine portion of the molecule forms crucial hydrogen-bonding interactions with the protein's main chain in the catalytic loop. nih.gov The dichlorofluorophenyl group is buried deep within a hydrophobic pocket, while the pyrazole and piperidine rings also engage in favorable contacts. nih.govmdpi.com

In contrast, the co-crystal structure of MTH1 with the (R)-enantiomer highlights a critical conformational clash that prevents optimal binding. mdpi.comresearchgate.net While it occupies the same general space, the different spatial orientation of the ethoxy linker forces the dichlorofluorophenyl group into a slightly altered position. This subtle shift results in an unfavorable steric interaction between the methyl group of the chiral center and the protein backbone. mdpi.comresearchgate.net This steric hindrance is believed to be the primary reason for the significantly weaker binding and poor inhibitory activity of (R)-crizotinib, rather than the absence of specific favorable interactions. mdpi.com The MTH1 co-crystal structures provide a clear, atomistic explanation for the remarkable enantioselectivity observed between the two crizotinib stereoisomers. nih.govresearchgate.net

Computational Modeling and Molecular Dynamics Simulations of Ligand-Target Interactions

Computational studies, including molecular dynamics (MD) simulations and binding free energy calculations, have provided further quantitative insights into the enantioselective inhibition of MTH1 by crizotinib, corroborating the findings from X-ray crystallography. plos.orgmdpi.comnih.gov These methods allow for the dynamic simulation of the ligand-protein complexes, offering a deeper understanding of their stability and the energetics of binding.

MD simulations have demonstrated that the complex formed between this compound and MTH1 is significantly more stable than the complex with (R)-crizotinib. mdpi.com Analysis of root-mean-square deviation (RMSD) over the course of the simulations shows lower fluctuations for the this compound/MTH1 complex, indicating a more stable and well-equilibrated system. nih.gov

Binding free energy calculations, using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), have quantified the difference in binding affinity. plos.orgnih.gov These calculations predict a much lower (i.e., more favorable) binding free energy for this compound compared to its (R)-enantiomer, which is consistent with experimental IC₅₀ data. plos.orgnih.gov A decomposition of the energy terms reveals that van der Waals interactions are the primary driver of the selective binding of this compound. nih.gov This supports the crystallographic data, suggesting that the tighter packing and more favorable shape complementarity of the (S)-enantiomer in the binding pocket leads to enhanced van der Waals contacts. nih.gov Key residues identified through these computational analyses as being crucial for the selective binding of this compound include Tyr7, Phe27, Phe72, and Trp117. mdpi.comnih.gov

Furthermore, advanced computational techniques like the adaptive biasing force (ABF) method have been used to explore the unbinding pathways of the two enantiomers. plos.orgnih.gov These simulations suggest that the reaction coordinates for the dissociation of this compound and (R)-crizotinib from the MTH1 binding pocket are different, further highlighting the distinct nature of their interactions with the target protein. nih.gov Other studies characterizing the free energy surfaces of the binding processes concluded that the "directly binding process" has a more dominant impact on the binding affinity difference than an "induced-fit" mechanism. acs.orguiuc.edu

Table 1: MM/GBSA Binding Free Energy Calculations for MTH1 Complexes Data sourced from computational simulations.

ComplexΔGbind (kcal/mol)ΔEvdw (kcal/mol)ΔEele (kcal/mol)-TΔS (kcal/mol)
This compound/MTH1-24.77-47.16-17.5515.07
(R)-crizotinib/MTH1-14.60-39.12-19.4721.62
Source: PLOS One. nih.gov

Structure-Activity Relationship (SAR) Studies for MTH1 Inhibition

The most profound structure-activity relationship (SAR) for crizotinib in the context of MTH1 inhibition is demonstrated by the stark difference in activity between its two enantiomers. The stereochemistry at the 1-(2,6-dichloro-3-fluorophenyl)ethoxy moiety is the sole structural difference between this compound and (R)-crizotinib, yet it results in a dramatic divergence in their ability to inhibit the MTH1 enzyme.

Experimental assays have consistently shown that this compound is a potent, low-nanomolar inhibitor of MTH1, whereas (R)-crizotinib is significantly less active, with IC₅₀ values in the micromolar range. nih.govplos.org This represents a difference in inhibitory potency of approximately 20-fold or more. plos.org This finding establishes the critical importance of the (S)-configuration at the chiral center for effective MTH1 inhibition.

Table 2: Enantioselectivity of Crizotinib in MTH1 Inhibition Data represents the half-maximal inhibitory concentration (IC₅₀) from enzymatic assays.

CompoundMTH1 IC₅₀ (nM)
This compound72
(R)-crizotinib1375
Source: PLOS One, Nature. nih.govplos.org

Chemical Synthesis and Chiral Resolution of S -crizotinib

Asymmetric Synthesis Methodologies for Enantiopure (S)-Crizotinib

The synthesis of enantiomerically pure this compound heavily relies on the strategic construction of its key chiral intermediate, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. patsnap.comguidechem.comnih.gov Various asymmetric methods have been explored to achieve high enantioselectivity.

Enzymatic Catalysis in Chiral Intermediate Production

Biocatalysis has emerged as a powerful tool in the synthesis of chiral molecules, offering high selectivity under mild conditions. semanticscholar.org In the context of this compound, enzymatic methods have been successfully employed for the synthesis of the key chiral alcohol intermediate.

One prominent approach involves the use of ketoreductases. thieme-connect.com Engineered ketoreductase enzymes have demonstrated the ability to asymmetrically reduce the prochiral ketone, 2,6-dichloro-3-fluoroacetophenone, to the desired (S)-alcohol with high enantiomeric excess (>99% ee) and efficiency. lookchem.com For instance, a ketoreductase from Zygosaccharomyces rouxii has been identified as a proficient enzyme for producing (S)-specific alcohols from their corresponding ketones. nih.gov By optimizing the reaction conditions, including the use of sorbitol as a carbon source for cofactor recycling, chemical yields of 85–99% with approximately 95% (S)-specificity have been achieved. nih.gov

Another biocatalytic strategy is the kinetic resolution of the racemic alcohol, 1-(2,6-dichloro-3-fluorophenyl)ethanol. nih.govresearchgate.net This method utilizes lipases, such as those from Candida antarctica (Novozym® 435), to selectively acylate one enantiomer, allowing for the separation of the desired (S)-alcohol. researchgate.netmdpi.com Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, has also been explored to improve the theoretical yield. nih.govencyclopedia.pub Continuous-flow DKR systems have shown promise in overcoming catalyst incompatibility and achieving good conversion rates and high enantiomeric excess. researchgate.netmdpi.com

Organic Small Molecule Catalysis for Enantioselective Synthesis

Organocatalysis provides an alternative to metal- and biocatalysis for the asymmetric synthesis of chiral compounds. mdpi.com For the synthesis of the this compound intermediate, organic small molecule catalysts have been employed to catalyze the asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone. This method can offer advantages such as shorter reaction times and the use of readily available and inexpensive starting materials. guidechem.com One reported system utilizes (S)-diphenylprolinol, trimethylchlorosilane, and sodium borohydride to achieve a 98% yield and a 96% enantiomeric excess for the desired S-type chiral intermediate. guidechem.com

Optimization of Synthetic Routes for Scalability and Purity in Research

Transitioning from laboratory-scale synthesis to large-scale production for research and clinical trials requires robust and optimized synthetic routes. researchgate.net Key considerations include reaction efficiency, impurity profiles, and ease of purification.

A multi-kilogram scale synthesis of crizotinib has been developed, which includes key steps like a Mitsunobu reaction, a chemoselective reduction of an arylnitro group, and a Suzuki coupling. researchgate.net Optimization of the Mitsunobu reaction, for example, involved using toluene as the solvent and subsequent crystallization from ethanol to effectively remove byproducts. researchgate.net

Continuous flow chemistry has also been applied to optimize critical steps in the synthesis. For instance, a packed-bed reactor with Raney-Ni has been used for the selective nitro-reduction of an intermediate, achieving high throughput with a short residence time. nih.gov This approach can mitigate issues associated with flammable catalysts and simplify purification.

The synthesis of the pyrazole boronate intermediate, another key component, has also been a focus of optimization. The Suzuki reaction, a critical C-C bond-forming step, has been highly optimized to ensure high selectivity and yield, which is particularly important when using valuable chiral intermediates. researchgate.netscielo.br

Development of Analytical Methods for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of this compound is critical. Consequently, reliable analytical methods for the separation and quantification of its enantiomers have been developed.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the predominant technique for this purpose. derpharmachemica.comderpharmachemica.com A normal-phase HPLC (NP-HPLC) method has been developed using a Chiralcel OD-H column. derpharmachemica.comderpharmachemica.com This method, employing a mobile phase of n-hexane, isopropyl alcohol, methanol, and diethylamine, successfully separates the (S) and (R) enantiomers of crizotinib, with retention times of approximately 4.9 and 6.1 minutes, respectively. derpharmachemica.com The method has been validated for specificity, linearity, precision, and robustness. derpharmachemica.comderpharmachemica.com

Another HPLC method for determining both content and optical purity utilizes a CHIRALPAK AD-H column with a mobile phase of N-hexane, isopropyl alcohol, ethanol, and diethylamine. researchgate.net This method also achieves successful separation of the crizotinib enantiomers. researchgate.net For quality control of radiolabeled crizotinib, such as ¹⁸F-crizotinib, analytical normal-phase chiral HPLC is used to confirm chemical and radiochemical purity, as well as enantiomeric excess, which has been reported to be above 99%. mdpi.com

The following table summarizes the parameters of a validated NP-HPLC method for the enantioselective analysis of crizotinib. derpharmachemica.com

ParameterValue
Column Chiralcel OD-H (25 x 0.46 cm, 5 µ)
Mobile Phase n-hexane:isopropyl alcohol:methanol:diethyl amine (40:30:30:0.5 v/v/v/v)
Flow Rate 1.0 ml/min
Detection Wavelength 268 nm
Retention Time (S)-enantiomer 4.9 min
Retention Time (R)-enantiomer 6.1 min

Hapten Synthesis and Antibody Generation for Research Assays

Immunoassays are valuable tools for the analysis of drugs in biological fluids. plos.org To develop such assays for crizotinib, it is necessary to generate antibodies that can specifically recognize the molecule. Since crizotinib itself is a small molecule and not immunogenic, it must be conjugated to a larger carrier protein to elicit an immune response. nih.gov

This process begins with the synthesis of a hapten, a modified version of crizotinib that can be linked to a protein. plos.orgnih.gov In one approach, an acetohydrazide moiety was introduced into the crizotinib structure to act as a spacer. plos.orgnih.gov The chemical structure of this crizotinib acetohydrazide (hapten) was confirmed using mass spectrometry and NMR. plos.orgnih.gov

This hapten is then coupled to carrier proteins like bovine serum albumin (BSA) and keyhole limpet hemocyanin (KLH) using a coupling reagent such as ethyl-3-(3-dimethylaminopropyl) carbodiimide. plos.orgnih.govnih.gov The resulting crizotinib-KLH conjugate is used to immunize animals (e.g., mice) to generate polyclonal antibodies that can bind to crizotinib with high affinity. plos.orgnih.gov These antibodies can then be used to develop various immunoassay platforms, including enzyme-linked immunosorbent assays (ELISA) and fluoroimmunoassays, for the detection and quantification of crizotinib in research samples. plos.orgnih.govresearchgate.net

The developed ELISA, for instance, involves a competitive binding reaction where crizotinib in a sample competes with an immobilized crizotinib-BSA conjugate for binding to a limited amount of the anti-crizotinib antibody. plos.org Such assays have been shown to be highly sensitive, with limits of detection in the low ng/mL range. plos.org

ComponentFunction
Crizotinib The target analyte.
Acetohydrazide moiety A spacer introduced into the crizotinib structure to create the hapten.
Crizotinib acetohydrazide The hapten, which can be conjugated to a carrier protein. plos.org
Bovine Serum Albumin (BSA) A carrier protein used to create an immobilized antigen for the immunoassay. plos.org
Keyhole Limpet Hemocyanin (KLH) A highly immunogenic carrier protein used to generate an immune response to the hapten. plos.org
Ethyl-3-(3-dimethylaminopropyl) carbodiimide A coupling reagent used to link the hapten to the carrier proteins. plos.org
Anti-crizotinib antibody Generated by immunizing an animal with the crizotinib-KLH conjugate, it specifically binds to crizotinib. plos.org

Research on Drug Resistance and Combination Strategies Relevant to S -crizotinib

Understanding Mechanisms of Resistance to Crizotinib and Potential Implications for (S)-Crizotinib

Acquired resistance is a significant limitation in the long-term efficacy of targeted cancer therapies like crizotinib. researchgate.net For the ALK-targeting (R)-crizotinib, resistance typically emerges within a year of treatment. pharmgkb.org These resistance mechanisms can be broadly categorized as ALK-dependent (alterations to the target itself) or ALK-independent (activation of alternative signaling pathways). researchgate.net While these mechanisms are specific to the inhibition of ALK by (R)-crizotinib, they offer insights into the general principles of how cancer cells adapt to targeted therapies, which could be relevant for this compound.

Resistance to this compound would likely involve different molecular machinery, centered on its target, MTH1, and associated DNA repair pathways. Potential mechanisms could include the upregulation of MTH1 expression, mutations in the MTH1 gene that prevent drug binding, or the enhancement of alternative DNA repair pathways that compensate for MTH1 inhibition.

A primary mechanism of acquired resistance to (R)-crizotinib involves the development of secondary mutations within the ALK kinase domain. nih.gov These mutations can interfere with drug binding or stabilize the active conformation of the kinase, thereby reducing the inhibitor's effectiveness. nih.govaacrjournals.org Numerous such mutations have been identified in patients who have relapsed on crizotinib therapy. nih.govfrontiersin.org For instance, the L1196M "gatekeeper" mutation was one of the first to be identified and is analogous to mutations seen in other kinases that confer drug resistance. nih.gov Other examples include G1269A, C1156Y, G1202R, and L1152R. nih.govaacrjournals.orgfrontiersin.orgnih.gov These mutations are found in approximately 22% to 36% of patients with acquired resistance to crizotinib. nih.gov

Implications for this compound: Since this compound's primary target is MTH1, not a kinase, secondary mutations conferring resistance would occur in the MTH1 gene rather than the ALK gene. These hypothetical mutations could alter the MTH1 protein structure in a way that prevents this compound from binding effectively, while potentially preserving the enzyme's function of sanitizing the nucleotide pool. The clinical development of this compound or other MTH1 inhibitors would require vigilant monitoring for such emergent mutations.

Table 1: Selected Secondary Mutations in ALK Kinase Domain Conferring Resistance to (R)-Crizotinib

Mutation Location/Significance Reference(s)
L1196M Gatekeeper residue; sterically hinders crizotinib binding. pharmgkb.orgnih.gov
G1269A Located near the catalytic loop. nih.govnih.gov
C1156Y Located in the αC helix. nih.govfrontiersin.org
G1202R Located in the solvent-exposed region. nih.govaacrjournals.org
L1152R A novel mutation identified in a resistant patient. aacrjournals.org
I1171T Located near the αC helix. nih.gov
1151Tins An insertion mutation. nih.gov

Cancer cells can develop resistance to targeted therapies by activating alternative, or "bypass," signaling pathways that provide pro-survival signals independently of the inhibited target. researchgate.netnih.gov In the context of (R)-crizotinib resistance, the activation of other receptor tyrosine kinases (RTKs) can restore downstream signaling cascades like PI3K/AKT and MAPK/ERK, rendering ALK inhibition ineffective. oncotarget.com The most well-documented bypass mechanism is the activation of the Epidermal Growth Factor Receptor (EGFR) pathway. aacrjournals.orgaacrjournals.org Other pathways implicated in resistance include the amplification of KIT, ligand activation of the HER2/HER3 axis, and increased signaling through the Insulin-like Growth Factor 1 Receptor (IGF-1R). researchgate.netnih.govamegroups.org

Implications for this compound: The principle of bypass signaling is highly relevant to this compound. While this compound induces cell death by promoting DNA damage, cancer cells could counteract this by upregulating survival pathways. nih.gov For example, activation of strong anti-apoptotic signaling pathways (like PI3K/AKT/mTOR) or enhancement of other DNA repair mechanisms could potentially overcome the damage induced by MTH1 inhibition. frontiersin.org Therefore, combination therapies that co-target these potential bypass routes may be necessary to prevent resistance to this compound.

Table 2: Bypass Signaling Pathways Implicated in (R)-Crizotinib Resistance

Bypass Pathway Mechanism of Activation Reference(s)
EGFR Upregulation of ligands (EGF, TGF-α), EGFR mutation, or amplification. researchgate.netaacrjournals.orgaacrjournals.org
KIT Gene amplification. researchgate.netnih.gov
HER2/HER3 Ligand-driven activation of the receptor axis. nih.gov
KRAS Acquired mutations in the KRAS gene. nih.gov
MET Although a target of crizotinib, MET can still contribute to resistance in some contexts. frontiersin.org

The tumor microenvironment (TME), which includes stromal cells, immune cells, and secreted factors, plays a critical role in drug resistance. mdpi.comfrontiersin.org Host cells within the TME can secrete growth factors that activate bypass signaling pathways in cancer cells. aacrjournals.org For example, fibroblasts can secrete Hepatocyte Growth Factor (HGF), the ligand for the MET receptor, while endothelial cells can secrete EGFR ligands, both of which can confer resistance to ALK inhibitors. aacrjournals.org Additionally, inflammatory cytokines like Interleukin-6 (IL-6), produced as part of a senescence-associated secretory phenotype (SASP) induced by crizotinib treatment, can promote cell survival and resistance through STAT3 signaling. ersnet.org

Implications for this compound: The TME could similarly foster resistance to this compound. Stromal or immune cells could secrete factors that enhance DNA repair capacity or promote survival signaling that counteracts the DNA damage response triggered by MTH1 inhibition. frontiersin.org For instance, cytokines in the TME could activate the STAT3 or mTOR pathways, which are known to be involved in therapy resistance and could potentially blunt the efficacy of this compound. frontiersin.orgersnet.org

Bypass Signaling Pathway Activation[20][22][23].

Preclinical Exploration of Combination Therapies

Given the inevitability of acquired resistance, significant research has focused on combination strategies to enhance the efficacy of crizotinib and overcome resistance mechanisms. While most studies have used the ALK-inhibitor form, the findings, particularly those involving agents that modulate DNA damage and repair, are highly relevant to the potential therapeutic application of this compound.

Crizotinib has been shown to sensitize cancer cells to traditional DNA-damaging chemotherapies. mdpi.com In preclinical models of neuroblastoma, combining crizotinib with topotecan and cyclophosphamide enhanced tumor responses and prolonged survival, even in models with ALK mutations known to be resistant to crizotinib alone. aacrjournals.orgnih.gov The combination led to increased caspase-dependent apoptosis compared to either treatment individually. aacrjournals.org In ovarian cancer models, crizotinib demonstrated a synergistic effect with cisplatin, inhibiting cancer cell growth both in vitro and in vivo. nih.gov Furthermore, crizotinib can induce the degradation of mutant p53, which sensitizes cancer cells to DNA-damaging agents and promotes apoptosis. mdpi.comnih.gov

Relevance for this compound: These findings are particularly pertinent for this compound. Since this compound's mechanism of action is to inhibit MTH1, leading to the accumulation of damaged DNA, combining it with a drug that directly causes DNA damage (like cisplatin or topotecan) would be expected to have a powerful synergistic effect. mdpi.comnih.gov this compound would prevent the repair of oxidized nucleotides, while the chemotherapy agent would induce other forms of DNA lesions, creating an overwhelming level of genomic stress that leads to robust cell death.

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that block a key enzyme in the repair of DNA single-strand breaks. Combining crizotinib with PARP inhibitors like olaparib and niraparib has shown strong synergistic effects in preclinical models of high-grade serous ovarian cancer (HGSOC). aacrjournals.orgoncotarget.comnih.gov This combination therapy was found to be more synergistic than combining a PARP inhibitor with carboplatin. oncotarget.comnih.gov Mechanistically, the combination of crizotinib and a PARP inhibitor leads to the activation of the ATM/CHK2 DNA damage signaling pathway, a decrease in RAD51 levels (a key protein in homologous recombination repair), and induction of caspase-3-dependent apoptosis. oncotarget.comnih.gov Further studies showed the combination increases reactive oxygen species (ROS), induces DNA damage (as measured by γ-H2AX), and enhances autophagy-mediated cell death. aacrjournals.orgresearchgate.net

Relevance for this compound: A combination strategy involving this compound and a PARP inhibitor is exceptionally compelling. Both MTH1 and PARP are critical players in the DNA damage response. mdpi.comaacrjournals.org Inhibiting both simultaneously could induce synthetic lethality in cancer cells. This compound would allow damaged nucleotides to be incorporated into DNA, while the PARP inhibitor would prevent the efficient repair of the resulting single-strand breaks. This dual-pronged attack on DNA integrity could be a highly effective therapeutic strategy, potentially overcoming resistance to either agent alone and providing a novel approach for treating various cancers. mdpi.com

Table 3: Preclinical Findings for Crizotinib and PARP Inhibitor Combination Therapy

Finding Cancer Model Combination Mechanism/Outcome Reference(s)
Synergistic Cytotoxicity High-Grade Serous Ovarian Cancer (HGSOC) Crizotinib + Olaparib/Niraparib Stronger synergy than PARPi + Carboplatin; induction of apoptosis. oncotarget.comnih.gov
Enhanced Apoptosis Ovarian Cancer Crizotinib + Olaparib Increased ROS, DNA damage (γ-H2AX), and apoptosis. aacrjournals.orgresearchgate.net
Inhibition of DNA Repair HGSOC Crizotinib + Olaparib/Niraparib Decreased RAD51 levels, suggesting impaired homologous recombination. oncotarget.comnih.gov
Overcoming Resistance Olaparib-resistant Ovarian Cancer cell lines Crizotinib + Olaparib Reduced cell viability and clonogenic growth. aacrjournals.org
Pathway Modulation HGSOC Crizotinib + Olaparib/Niraparib Activation of ATM/CHK2 pathway; inhibition of c-Met pathway. oncotarget.comnih.gov

Table of Compounds

Combinations Targeting p53 Mutant Degradation

Mutations in the p53 gene are a common feature in a majority of human cancers, often leading to the expression of a stabilized mutant p53 protein (mutp53) that gains oncogenic functions, promoting tumor progression and therapeutic resistance. mdpi.comfrontiersin.org Targeting the degradation of mutp53 is therefore considered an attractive therapeutic strategy. nih.govresearchgate.net Research has identified that crizotinib, which exists as (R)- and (S)-enantiomers, can induce the degradation of mutp53. nih.govnih.gov This action is not directed at wild-type p53 but targets a wide spectrum of p53 mutations. mdpi.comresearchgate.net

The mechanism involves triggering the ubiquitin-proteasome pathway to mediate the degradation of mutp53. nih.govresearchgate.net By eliminating the mutp53 protein, crizotinib abrogates its gain-of-function (GOF) properties. researchgate.net This leads to several anti-cancer effects, including decreased cell proliferation, migration, and induction of cell cycle arrest. researchgate.net Crucially, the degradation of mutp53 sensitizes cancer cells to DNA-damaging agents, enhancing apoptosis. nih.govresearchgate.net

Preclinical studies have demonstrated the potential of this approach in combination therapies. For instance, the use of crizotinib nanomicelles was shown to effectively enhance the anticancer efficacy of doxorubicin in a pancreatic cancer model with a p53 mutation (p53Y220C). nih.govresearchgate.net This synergistic effect highlights the potential for crizotinib-based combination strategies in cancers with a high prevalence of p53 mutations, such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC). researchgate.netnih.gov The development of nanoformulations, such as PEG-PLGA nanomicelles, serves to improve the delivery of hydrophobic drugs like crizotinib and can enhance tumor-specific targeting while minimizing systemic toxicity. mdpi.com

Table 1: Research Findings on this compound and p53 Mutant Degradation

Combination Agent Cancer Model Key Findings Reference
Doxorubicin Pancreatic Cancer (p53Y220C) Crizotinib nanomicelles induced proteasomal degradation of mutant p53, enhancing doxorubicin's anticancer effects in vitro and in vivo. mdpi.comnih.govresearchgate.net

Strategies to Overcome Chemoresistance and Multidrug Resistance

Chemoresistance is a primary obstacle in cancer therapy, arising from various mechanisms including the expression of drug efflux pumps, enhanced DNA repair, and genetic mutations. nih.govmdpi.com this compound, primarily known as a potent inhibitor of the MTH1 enzyme involved in DNA repair, has been investigated for its role in overcoming resistance. nih.govnih.govresearchgate.net Its enantiomer, (R)-crizotinib, is largely responsible for the well-documented inhibition of kinases like ALK and c-Met. nih.govmdpi.com

One significant mechanism of multidrug resistance (MDR) is the overexpression of P-glycoprotein (P-gp), an ABCB1 drug efflux pump. mdpi.com Crizotinib has been found to reverse P-gp-mediated MDR by directly inhibiting the transporter's function, thereby increasing the intracellular concentration and cytotoxicity of chemotherapeutic drugs. mdpi.comdovepress.com This effect is achieved without altering the expression levels of the P-gp protein itself. mdpi.com Studies have shown that low-dose crizotinib can specifically sensitize P-gp-overexpressing chemoresistant cancer cells, inducing apoptosis. frontiersin.org

Synergistic combination therapies represent a key strategy to counteract resistance. This compound has demonstrated efficacy in gastric cancer, independent of MTH1 inhibition, by inducing oxidative DNA damage. nih.gov In broader applications, crizotinib shows synergistic effects when combined with various agents. In ovarian cancer, it enhances the activity of platinum compounds and poly ADP ribose polymerase (PARP) inhibitors, particularly in cancers with BRCA mutations. nih.govnih.govmdpi.com The combination with PARP inhibitors can activate the ATM/CHK2 pathway, inhibit the c-Met pathway, and induce caspase-3-dependent apoptosis. nih.gov Other successful combinations in preclinical models include crizotinib with topotecan and cyclophosphamide in neuroblastoma. nih.gov Furthermore, targeting client proteins of the molecular chaperone HSP90 is another approach; HSP90 inhibitors can promote the degradation of oncogenic proteins, and their combination with crizotinib is under investigation to overcome resistance in ALK-rearranged non-small cell lung cancer (NSCLC). amegroups.org

Table 2: Combination Strategies with this compound to Overcome Resistance

Combination Strategy Cancer Type/Model Mechanism of Action Outcome Reference
Inhibition of P-glycoprotein (P-gp) Breast Cancer Cells (MDR) Crizotinib inhibits the transport function of P-gp, an ABCB1 drug efflux pump. Reverses MDR and enhances cytotoxicity of chemotherapeutic drugs. mdpi.comdovepress.com
Combination with Platinum Compounds Ovarian Cancer Synergy with platinum drugs. Inhibits the growth of ovarian cancer cells in vitro and in vivo. nih.govmdpi.com
Combination with PARP Inhibitors Ovarian Cancer (BRCA-mutated) Synergistic effects; activation of ATM/CHK2 pathway, inhibition of c-Met. Decreased RAD51 levels, induction of apoptosis; potential to limit resistance to PARP inhibitors. nih.govnih.gov
Combination with Chemotherapy (Topotecan, Cyclophosphamide) Neuroblastoma Models Synergistic action with conventional chemotherapy. Improved tumor responses. nih.gov

Table of Mentioned Compounds

Immunological and "off-target" Research of S -crizotinib and Related Compounds

Investigation of Immunogenic Cell Death (ICD) Induction

(S)-Crizotinib and its related compound, crizotinib, have been identified as inducers of immunogenic cell death (ICD), a form of regulated cell death that activates an adaptive immune response against tumor cells. frontiersin.orgtandfonline.com ICD is characterized by the release of danger-associated molecular patterns (DAMPs), which transform dying cancer cells into a therapeutic vaccine, thereby stimulating antitumor immunity. nih.govbioxcell.com Research has shown that crizotinib, as a multi-target tyrosine kinase inhibitor, can induce the hallmark features of ICD in various human and mouse cancer cell lines. frontiersin.org

Key findings from investigations into crizotinib-induced ICD include:

Induction of DAMPs : Treatment with crizotinib leads to the exposure of calreticulin (CALR) on the cell surface and the release of adenosine triphosphate (ATP) and high mobility group box-1 (HMGB1). frontiersin.orgresearchgate.net These molecules are critical for initiating an immune response by recruiting and maturing dendritic cells.

Enhanced Antitumor Immunity : The cell death induced by crizotinib can trigger the body's immune response, leading to increased infiltration of CD4+ and CD8+ T cells into the tumor. frontiersin.org This process can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immunotherapy. frontiersin.org

Synergy with Other Therapies : High-dose crizotinib has been shown to have exceptional antineoplastic activity when combined with non-ICD inducing chemotherapeutics like cisplatin. nih.govbioxcell.com This combination effectively induces ICD in non-small cell lung carcinoma (NSCLC) cells and can sensitize tumors to immunotherapy with PD-1 antibodies by increasing the expression of PD-1 and PD-L1. nih.govfrontiersin.org

Table 1: Research Findings on Crizotinib-Induced Immunogenic Cell Death

Finding Description Cell Lines Observed Effects Citations
ICD Induction Crizotinib was identified as a tyrosine kinase inhibitor capable of inducing ICD. Human U2OS, HeLa, HCT-116; Mouse MCA205 Surface exposure of CALR, release of ATP and HMGB1. frontiersin.org
Combination Therapy High-dose (10 µM) crizotinib combined with cisplatin induces ICD and controls tumor growth. NSCLC cells Increased T lymphocyte infiltration, increased PD-1/PD-L1 expression. nih.govbioxcell.com

| Sensitization to Immunotherapy | Crizotinib treatment, especially with chemotherapy, sensitizes NSCLC to anti-PD-1 immunotherapy. | Orthotopic NSCLC models | Abolished anticancer effects upon T cell depletion or interferon-γ neutralization. | tandfonline.comnih.gov |

The mechanisms by which crizotinib induces immunogenic cell death can be categorized as either "on-target" or "off-target," depending on the cellular context and the dosage used. tandfonline.com

"Off-target" ICD Induction: High-dose crizotinib has been found to stimulate ICD in cancer cells that lack the activating chromosomal aberrations of its primary kinase targets, ALK or ROS1. researchgate.nettandfonline.comresearchgate.net This suggests that at higher concentrations, crizotinib induces ICD through mechanisms independent of its intended inhibitory functions, which are therefore considered "off-target" effects. frontiersin.orgmdpi.com These off-target actions are significant as they broaden the potential application of crizotinib as an ICD inducer to a wider range of cancers, not just those with ALK/ROS1 mutations. tandfonline.commdpi.com

"On-target" ICD Induction: In contrast, low-dose concentrations of ALK inhibitors, including crizotinib and the related compound ceritinib, have been shown to stimulate ICD in anaplastic large cell lymphoma, a cancer type where the ALK kinase is activated due to a chromosomal translocation. researchgate.nettandfonline.com This indicates an "on-target" effect, where the induction of ICD is a direct consequence of inhibiting the ALK pathway. tandfonline.com The evidence for on-target ICD includes:

The use of low doses expected to only inhibit ALK. tandfonline.comresearchgate.net

The ability to replicate the effect through genetic inhibition of ALK. tandfonline.comresearchgate.net

The abolition of ICD-inducing effects after cancer cells develop resistance to the drug. tandfonline.comresearchgate.net

Therefore, depending on the molecular characteristics of the cancer and the concentration used, tyrosine kinase inhibitors like crizotinib can induce ICD through either on-target or off-target pathways. tandfonline.com

Table 2: On-Target vs. Off-Target ICD Induction by Crizotinib

Mechanism Crizotinib Dosage Cancer Cell Context Primary Target Involvement Citations
Off-Target High-dose Lacking ALK/ROS1 activation Independent of ALK/ROS1 inhibition researchgate.netfrontiersin.orgtandfonline.comresearchgate.net

| On-Target | Low-dose | ALK-activated (e.g., anaplastic large cell lymphoma) | Dependent on ALK inhibition | researchgate.nettandfonline.comresearchgate.net |

Non-Kinase Dependent Activities

Research has revealed that this compound possesses significant anticancer activities that are not dependent on the inhibition of its well-known primary kinase targets like ALK, ROS1, and MET. nih.govoncotarget.com While initially, the anticancer effects of this compound were linked to the inhibition of MutT Homolog 1 (MTH1), subsequent studies have demonstrated that its efficacy in certain cancers occurs independently of MTH1 inhibition. mdpi.comnih.govnih.gov

A key non-kinase-dependent mechanism is the induction of reactive oxygen species (ROS). mdpi.comnih.gov this compound treatment has been shown to cause a significant increase in intracellular ROS levels in non-small cell lung cancer (NSCLC) cells. nih.gov This elevation in ROS leads to lethal endoplasmic reticulum (ER) stress, which in turn triggers apoptosis. mdpi.comnih.gov This ROS-mediated apoptotic pathway is a distinct mechanism from its kinase or MTH1 inhibitory functions. nih.gov Furthermore, studies in gastric cancer have confirmed that this compound can reduce cancer cell growth through the induction of oxidative DNA damage, a mechanism also independent of MTH1. mdpi.comnih.gov

This compound exerts profound effects on cell cycle progression and apoptosis through mechanisms that are separate from its primary role as a kinase inhibitor. nih.govnih.govfrontiersin.org In studies on human gastric cancer cell lines, this compound was found to decrease cell viability, induce growth arrest, and promote apoptosis. nih.gov

Detailed investigations into its mechanism of action revealed the following:

Induction of Apoptosis: this compound induces apoptosis in NSCLC cells by increasing intracellular ROS, which subsequently activates the ER stress apoptotic pathway. nih.gov Blocking ROS production was shown to markedly reverse the cell apoptosis induced by this compound. nih.gov In other cancer models, crizotinib was found to increase apoptosis through G2 cell cycle arrest. frontiersin.org

Cell Cycle Arrest: Treatment with crizotinib can lead to an accumulation of cells in the G2/M phase of the cell cycle, preventing mitotic exit and ultimately leading to apoptosis with longer exposure. mdpi.com In drug-resistant cancer cells, crizotinib-induced G2 arrest was highly associated with increased apoptotic death. frontiersin.org

These findings indicate that this compound's ability to halt cell cycle progression and trigger programmed cell death is a crucial aspect of its anticancer activity, which can be independent of its function as an inhibitor of ALK, ROS1, MET, or MTH1. nih.govnih.gov Some research even suggests that crizotinib may have other non-kinase-related cytotoxic effects, such as the dual inhibition of tubulin polymerization and DNA topoisomerase II. mdpi.com

Table 3: Non-Kinase Dependent Effects of this compound

Effect Mechanism Cell Lines Key Findings Citations
Apoptosis Induction Increased Reactive Oxygen Species (ROS) leading to Endoplasmic Reticulum (ER) Stress. NCI-H460, H1975, A549 (NSCLC) This compound induces apoptosis independent of MTH1 inhibition; blocking ROS reverses the effect. nih.gov
Growth Arrest & Apoptosis Oxidative DNA damage. SGC-7901, BGC-823 (Gastric Cancer) This compound decreased cell viability and induced growth arrest and apoptosis, independent of MTH1. nih.gov
Cell Cycle Arrest G2 arrest leading to increased apoptosis. P-glycoprotein-overexpressing drug-resistant KBV20C cells Crizotinib increased G2 arrest, leading to sensitization and apoptotic death in chemoresistant cells. frontiersin.org

| Mitotic Arrest | Accumulation of cells in G2/M phase. | NCI-H929 (Multiple Myeloma) | Crizotinib prevents mitotic exit, leading to apoptosis with longer incubation. | mdpi.com |

Table of Mentioned Compounds

Compound Name
This compound
Adenosine triphosphate (ATP)
Alectinib
Bemcentinib
Ceritinib
Cisplatin
Crizotinib
Cyclophosphamide
Eribulin
Erlotinib
Gefitinib
Imatinib
Lapatinib
Mitomycin C
Nilotinib
Oxaliplatin
Pazopanib
Pemetrexed
Regorafenib
Sorafenib
Sunitinib
Trametinib
Vandetanib

Advanced Research Methodologies and Future Directions for S -crizotinib

Advanced Imaging Techniques in Preclinical Research (e.g., PET imaging of brain penetration)

Advanced imaging techniques are crucial for the preclinical evaluation of drug candidates, providing non-invasive, real-time assessment of biodistribution, target engagement, and pharmacokinetics. Positron Emission Tomography (PET) is a powerful molecular imaging modality that can be utilized to study the in vivo properties of compounds like (S)-crizotinib.

While the clinically utilized (R)-enantiomer of crizotinib has been studied using PET imaging to assess its brain penetration, specific PET studies on this compound are not yet widely reported. However, the established methodologies for radiolabeling and imaging (R)-crizotinib provide a clear blueprint for future preclinical investigations of the (S)-enantiomer.

Research has demonstrated that crizotinib is a substrate for the P-glycoprotein (P-gp) efflux transporter, which significantly limits its penetration across the blood-brain barrier (BBB). nih.govbiologists.com This is a critical factor, as the central nervous system (CNS) can act as a sanctuary site for cancer cells. nih.gov

To investigate this, researchers have successfully synthesized fluorine-18 labeled (R)-crizotinib (¹⁸F-crizotinib) for PET imaging. nih.govresearchgate.net Preclinical PET studies in non-human primates using ¹⁸F-crizotinib have confirmed its low brain penetration, with a reported mean standardized uptake value (SUVmean) of only 0.1. nih.gov These studies underscore the importance of using enantiomerically pure radiotracers, as the (S) and (R) enantiomers possess different biological targets and properties. nih.gov

Future preclinical research on this compound would greatly benefit from the development of ¹⁸F-crizotinib. Such a PET tracer would be invaluable for:

Assessing Brain Penetration: Quantitatively measuring the extent to which this compound can cross the BBB.

Evaluating P-gp Inhibition Strategies: Testing the efficacy of co-administering P-gp inhibitors to enhance the CNS concentration of this compound.

Tumor Imaging: Visualizing the accumulation of this compound in MTH1-expressing tumors in various xenograft models.

The data from such imaging studies would be instrumental in determining the potential utility of this compound for treating primary brain tumors or brain metastases.

Table 1: Preclinical PET Imaging Data for (R)-Crizotinib

RadiotracerAnimal ModelKey FindingStandardized Uptake Value (SUVmean) in BrainReference
¹⁸F-crizotinibHealthy MacaqueNegligible brain penetration0.1 nih.gov

Systems Biology Approaches to Elucidate Complex Interactions

Systems biology offers a holistic approach to understanding the complex network of interactions that a drug molecule like this compound engages in within a biological system. Rather than focusing on a single target, it aims to elucidate the broader effects on pathways and cellular networks.

The primary target of this compound is the MTH1 (NUDT1) enzyme, which is involved in sanitizing the nucleotide pool to prevent the incorporation of damaged bases into DNA. mdpi.comnih.gov Inhibition of MTH1 by this compound leads to an accumulation of oxidized nucleotides, resulting in DNA damage and subsequent cell death, particularly in cancer cells which are under high oxidative stress. mdpi.comnih.gov

Systems biology approaches, such as network pharmacology and weighted gene co-expression network analysis (WGCNA), can be employed to:

Identify Novel Targets and Off-Targets: Chemoproteomic studies have shown that this compound is highly selective for MTH1, with minimal interaction with the kinase targets of its (R)-enantiomer. nih.gov However, systems-level analyses could uncover other potential binding partners or downstream effects. For instance, a network pharmacology study identified crizotinib as a potential therapeutic agent for hypertrophic scars by implicating its effect on the TGF-β signaling pathway and the hub protein Integrin β1 (ITGB1). researchgate.netnih.gov

Elucidate Mechanisms of Action: By analyzing the global changes in gene expression, protein levels, and metabolite profiles following treatment with this compound, researchers can build comprehensive models of its mechanism of action. This can reveal how the inhibition of MTH1 propagates through various signaling pathways to induce apoptosis and other cellular responses. mdpi.com

Predict Biomarkers of Response: Systems-level data can help in identifying biomarkers that predict which tumors will be most sensitive to this compound therapy. This could involve specific mutation profiles (e.g., KRAS mutations) or expression signatures related to oxidative stress pathways. frontiersin.org

The integration of data from genomics, proteomics, and metabolomics will be crucial for a complete understanding of the biological consequences of MTH1 inhibition by this compound and for guiding its future therapeutic development.

Development of Novel Research Tools and Probes

The development of specific research tools and probes derived from this compound has been instrumental in validating its target and understanding its mechanism of action. These tools are primarily used in chemical biology and proteomics to identify and study protein-ligand interactions in a cellular context.

A key breakthrough in this compound research was the creation of affinity-based chemical probes. nih.gov These probes are versions of the this compound molecule that have been modified to allow for their attachment to a solid support (like beads), which can then be used to "pull down" interacting proteins from cell lysates. nih.govannualreviews.org

Key findings from the use of these probes include:

Target Identification: Using a chemical proteomic approach with an affinity probe of a related compound, MTH1 was first identified as a target. nih.gov Subsequently, an this compound affinity probe confirmed this interaction with high specificity. nih.gov

Stereospecificity: A crucial finding was the remarkable stereospecificity of the crizotinib enantiomers. The this compound probe selectively pulled down MTH1, while a probe derived from (R)-crizotinib primarily interacted with its known kinase targets, such as ALK, and did not bind to MTH1. nih.gov This provided definitive evidence for the distinct pharmacological profiles of the two enantiomers.

Selectivity Profiling: Unbiased chemical proteomic experiments using the this compound probe demonstrated that MTH1 was by far the most significant and abundant protein that it interacted with, highlighting its high selectivity. nih.gov

Table 2: Research Probes Derived from Crizotinib Enantiomers

ProbePrimary Target ProteinExperimental ApplicationKey OutcomeReference
This compound affinity probeMTH1 (NUDT1)Affinity purification from cell lysates followed by mass spectrometrySelective pull-down of MTH1, confirming it as the primary target. nih.gov
(R)-crizotinib affinity probeALK and other kinasesAffinity purification from cell lysates followed by mass spectrometrySelective pull-down of kinases; no interaction with MTH1. nih.gov

These highly selective chemical probes are invaluable tools for further research, enabling the study of MTH1 in its native cellular environment and facilitating the discovery of other potential components of the MTH1-associated protein complex.

Translational Research Pathways for Therapeutic Application

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound, the translational pathway is focused on leveraging its unique MTH1 inhibitory activity for therapeutic benefit, primarily in oncology.

The story of crizotinib itself is a landmark in translational medicine, with its rapid development and approval as a targeted therapy for ALK-positive non-small cell lung cancer (NSCLC). amegroups.orgresearchgate.net The discovery of the distinct activity of its (S)-enantiomer has initiated a new wave of preclinical and translational research.

The primary translational pathway for this compound is as a novel anti-cancer agent. Key research findings supporting this include:

Induction of DNA Damage: this compound has been shown to induce an increase in DNA single-strand breaks and activate DNA damage response pathways in cancer cells. nih.gov

Selective Cancer Cell Killing: It exhibits potent anti-proliferative effects across a range of human cancer cell lines, particularly those with oncogenic RAS mutations. nih.govfrontiersin.org

In Vivo Efficacy: In mouse xenograft models using human colon carcinoma cells (SW480), this compound effectively suppressed tumor growth, whereas the (R)-enantiomer had no effect. nih.govresearchgate.net These studies suggest a favorable therapeutic window with minimal toxicity to non-cancerous tissues. mdpi.com

Table 3: Preclinical Efficacy of this compound in Cancer Models

Cancer ModelKey FindingMechanismReference
SW480 colon carcinoma cells (in vitro)Inhibition of colony formationMTH1 inhibition nih.gov
PANC1 pancreatic cancer cells (in vitro)Inhibition of colony formationMTH1 inhibition nih.gov
SW480 colon carcinoma xenograft (in vivo)Suppression of tumor growthMTH1 inhibition nih.govresearchgate.net
Gastric cancer cell lines (in vitro)Reduction in cell viabilityInduction of oxidative DNA damage (MTH1-independent) mdpi.com

Beyond cancer, the therapeutic potential of this compound is being explored in other diseases characterized by pathological cellular proliferation and DNA damage. For example, research has suggested that MTH1 inhibition by this compound could be a therapeutic strategy for pulmonary arterial hypertension by inducing apoptosis in pulmonary artery smooth muscle cells. frontiersin.org

Future translational efforts will likely focus on combination therapies, where this compound could be used to sensitize cancer cells to other DNA-damaging agents or radiation. The successful translation of this compound into a clinical candidate will depend on further rigorous preclinical evaluation, including detailed toxicology studies and the development of robust biomarkers to identify patient populations most likely to benefit.

Q & A

Q. How should conflicting data on renal cyst formation (e.g., CARCs) during this compound therapy be addressed?

  • Answer: Conduct retrospective cohort studies with longitudinal CT imaging, categorizing cyst evolution patterns (e.g., size, complexity). Use mixed-effects models to correlate cyst dynamics with pharmacokinetic parameters (e.g., trough concentrations) .

Reproducibility and Transparency

Q. What minimal data must be included in publications to ensure this compound study reproducibility?

  • Answer: Report ALK testing methodology, dosing regimens, and criteria for dose modifications. Provide raw flow cytometry/Western blot data in supplementary files. Adhere to ARRIVE guidelines for preclinical studies .

Q. How can researchers standardize protocols for measuring this compound plasma concentrations?

  • Answer: Validate liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods with calibration curves (1–1000 ng/mL). Include quality controls (QCs) in each batch and document intra-/inter-day precision (<15% CV) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。